molecular formula C23H36N2O3 B14036188 tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B14036188
M. Wt: 388.5 g/mol
InChI Key: AQFLHBDRSHDLDD-DIMJTDRSSA-N
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Description

tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the tert-butyl group and the methoxyphenyl group adds to the compound’s complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the tert-butyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

    Introduction of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be studied for its interactions with biological molecules.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-(((S)-1-(4-hydroxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 1-(((S)-1-(4-chlorophenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

The uniqueness of tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H36N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

tert-butyl 4-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C23H36N2O3/c1-17(18-8-10-19(27-5)11-9-18)24-20-7-6-12-23(20)13-15-25(16-14-23)21(26)28-22(2,3)4/h8-11,17,20,24H,6-7,12-16H2,1-5H3/t17-,20?/m0/s1

InChI Key

AQFLHBDRSHDLDD-DIMJTDRSSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC2CCCC23CCN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CCCC23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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